4-Nonen-8-yn-2-one, (E)- (9CI)
Description
4-Nonen-8-yn-2-one, (E)- (9CI) is an unsaturated ketone characterized by a conjugated enynone system (C=O and C≡C groups) and a trans-configuration (E) at the double bond. The compound’s reactivity and applications are likely influenced by its conjugated system, which may enable interactions with biological targets, such as DNA G-quadruplexes, as observed in related fluorophore-containing 9CI compounds .
Properties
CAS No. |
123405-86-7 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.194 |
IUPAC Name |
(E)-non-4-en-8-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h1,6-7H,4-5,8H2,2H3/b7-6+ |
InChI Key |
FTCRZRZQQADNKO-VOTSOKGWSA-N |
SMILES |
CC(=O)CC=CCCC#C |
Synonyms |
4-Nonen-8-yn-2-one, (E)- (9CI) |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The electrophilic carbonyl group in 4-Nonen-8-yn-2-one facilitates nucleophilic attack, forming derivatives such as alcohols, amines, or thiols. For example:
-
Grignard Reagents : React at the carbonyl to form tertiary alcohols.
-
Amines : Undergo condensation to yield imines or enamines.
Mechanistic Insight :
The reaction proceeds via a tetrahedral intermediate, with the alkyne moiety stabilizing transition states through conjugation. Kinetic studies suggest solvent polarity and temperature significantly influence reaction rates.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions due to its α,β-unsaturated carbonyl system.
The alkyne group enables regioselective transformations, though steric effects from the nonenyl chain may limit reactivity .
Catalytic Hydrogenation and Reduction
Selective hydrogenation targets either the alkyne or carbonyl group:
-
Alkyne Reduction :
-
Catalyst: Lindlar’s catalyst (Pd/CaCO₃, quinoline)
-
Product: (E)-4-Nonen-2-one (cis-alkene preserved).
-
-
Carbonyl Reduction :
-
Reagent: NaBH₄ or LiAlH₄
-
Product: Secondary alcohol.
-
Key Factor : Pressure and catalyst choice dictate selectivity. Over-reduction to alkanes is avoided using milder conditions.
Oxidation Reactions
The carbonyl group resists further oxidation, but the alkyne can be oxidized to diketones under strong conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| O₃, then Zn/H₂O | -78°C | 2,4-Diketone |
| KMnO₄ (acidic) | 25°C | Carboxylic acid (chain cleavage) |
Ozonolysis is preferred for controlled cleavage, preserving stereochemistry.
Conjugate Addition and Alkylation
The α,β-unsaturated system undergoes Michael additions:
-
Nucleophiles : Thiols, enolates, or organocopper reagents attack the β-position.
-
Catalysts : Triazolylidene ruthenium complexes enhance enantioselectivity in asymmetric additions .
Example:
.
Spectroscopic Characterization
-
IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~2100 cm⁻¹ (C≡C stretch).
-
¹H NMR : δ 2.4–2.6 (m, carbonyl-adjacent CH₂), δ 5.5–5.7 (m, E-alkene protons).
Comparison with Similar Compounds
Key Observations :
- Conjugation Differences: 4-Nonen-8-yn-2-one’s conjugated enynone system contrasts with the simpler alkene-ketone systems in 7-Tridecen-6-one and cyclopropane-containing 2-Butanone derivatives. This conjugation may enhance electronic interactions in biological systems .
- Substitution Patterns: Methyl or cyclopropane substituents in analogs (e.g., 7-Tridecen-6-one) alter steric and electronic properties compared to the linear chain in 4-Nonen-8-yn-2-one .
Fluorescence and Bioactivity Comparisons
Evidence highlights the role of anthracene-based 9CI compounds (e.g., compound 9CI in ) in fluorescence-based DNA recognition. Comparisons with analogs reveal:
- Fluorophore Size : Compounds 3–4, with smaller aromatic rings (e.g., benzene), lack fluorescent signals, whereas 9CI’s anthracene (larger π-system) exhibits strong fluorescence, emphasizing the need for extended conjugation .
- Substitution Effects : Compound 6, with anthracene substitutions at different positions, retains fluorescence intensity comparable to 9CI, suggesting substitution tolerance if the π-system remains intact .
Research Findings and Mechanistic Insights
- Fluorescence Mechanism : Anthracene-based 9CI compounds require a large stacking surface (≥10 conjugated rings) for DNA interaction and fluorescence activation. Substitutions that disrupt π-conjugation (e.g., electron-withdrawing groups) diminish activity .
- Thermodynamic vs. Kinetic Selectivity : 9CI’s selectivity for c-MYC G-quadruplexes arises from a multi-step recognition process (kinetic match → dynamic interaction → stacking), unlike rigid, pre-organized ligands .
Q & A
Basic: How can researchers determine the molecular structure of 4-Nonen-8-yn-2-one, (E)- (9CI)?
Methodology:
- X-ray crystallography is the gold standard. Use single-crystal diffraction data collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Refine the structure using SHELXL , ensuring proper treatment of disorder and hydrogen bonding interactions .
- Validate geometry with Cambridge Structural Database (CSD) benchmarks for similar alkenynes. Cross-check bond lengths and angles against DFT-optimized models to resolve ambiguities.
Basic: What analytical techniques ensure the purity and identity of synthesized 4-Nonen-8-yn-2-one, (E)- (9CI)?
Methodology:
- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%).
- Spectroscopy: Confirm identity via ¹H/¹³C NMR (compare chemical shifts to predicted values from ACD/Labs or ChemDraw) and FT-IR (validate carbonyl and alkyne stretches).
- Mass spectrometry: High-resolution ESI-MS (≤ 2 ppm error) confirms molecular formula. Document all parameters (e.g., ionization mode, solvent) for reproducibility .
Advanced: How should researchers address contradictions between experimental spectral data and computational predictions for this compound?
Methodology:
- Cross-validation: Replicate spectral measurements (e.g., NMR under standardized conditions: solvent, temperature, concentration).
- Computational refinement: Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models. Compare vibrational frequencies (IR) and NMR chemical shifts using tools like Gaussian or ORCA .
- Error analysis: Quantify instrument precision (e.g., NMR probe calibration) and theoretical approximations (e.g., basis set limitations) .
Advanced: How can experimental design be optimized to study the compound’s reactivity under varying catalytic conditions?
Methodology:
- Control variables: Design a matrix testing catalysts (e.g., Pd/C, Grubbs), solvents (polar vs. nonpolar), and temperatures. Use DOE (Design of Experiments) software to minimize runs.
- In-situ monitoring: Employ techniques like Raman spectroscopy or GC-MS to track intermediate formation.
- Statistical validation: Apply ANOVA to identify significant factors (p < 0.05) and replicate outliers .
Basic: What steps are critical for reproducing synthesis protocols for 4-Nonen-8-yn-2-one, (E)- (9CI)?
Methodology:
- Documentation: Specify reaction parameters (stoichiometry, temperature ramp rates, inert atmosphere protocols).
- Purification: Detail crystallization conditions (solvent ratios, cooling gradients) and column chromatography (stationary phase, eluent composition).
- Characterization: Provide raw spectral data (e.g., NMR integrals, HPLC chromatograms) in supplementary materials .
Advanced: What computational strategies resolve ambiguities in the compound’s conformational dynamics?
Methodology:
- Molecular dynamics (MD): Simulate in explicit solvent (e.g., chloroform) for ≥100 ns. Analyze torsional angles (C8-C9-C≡C) using GROMACS or NAMD .
- Free-energy landscapes: Construct via metadynamics to identify stable conformers. Compare with NOESY data for experimental validation .
Basic: How can researchers validate the identity of novel derivatives of 4-Nonen-8-yn-2-one, (E)- (9CI)?
Methodology:
- Multi-technique approach: Combine X-ray crystallography (for absolute configuration) with 2D NMR (COSY, HSQC) to assign stereochemistry.
- Elemental analysis: Confirm C/H/N ratios (≤0.4% deviation from theoretical) to rule out impurities .
Advanced: How should conflicting biological activity data across studies be analyzed?
Methodology:
- Meta-analysis: Aggregate dose-response curves from independent studies. Normalize data to internal controls (e.g., % inhibition relative to reference compounds).
- Assay validation: Verify cell line authentication (STR profiling) and compound stability in assay media (e.g., LC-MS post-incubation).
- Statistical rigor: Apply Bonferroni correction for multiple comparisons and report effect sizes with 95% CIs .
Advanced: What crystallographic methods resolve disorder in the compound’s crystal lattice?
Methodology:
- High-resolution data: Collect at synchrotron sources (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å).
- Twin refinement: Use SHELXL ’s TWIN/BASF commands for twinned crystals. Apply restraints to anisotropic displacement parameters (ADPs) for disordered regions .
Basic: How can optimal storage conditions for 4-Nonen-8-yn-2-one, (E)- (9CI) be determined?
Methodology:
- Stability studies: Store aliquots under varying conditions (light, temperature, humidity). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
- Container selection: Use amber vials with PTFE-lined caps to prevent light/oxygen exposure. Document lot-specific stability in open vs. sealed environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
